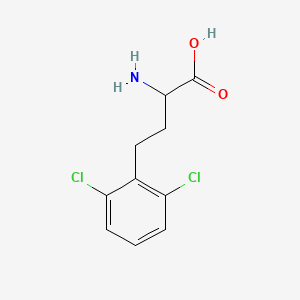

(S)-a-Amino-2,6-dichlorobenzenebutanoic acid

Description

(S)-α-Amino-2,6-dichlorobenzenebutanoic acid is a synthetic amino acid derivative characterized by a 2,6-dichlorophenyl group attached to a butanoic acid backbone with an (S)-configured α-amino group. Its IUPAC name is 2-amino-4-(2,6-dichlorophenyl)butanoic acid, and its molecular formula is C₁₀H₁₁Cl₂NO₂ (molecular weight: 272.11 g/mol). The compound’s structure combines a hydrophobic aromatic ring with electron-withdrawing chlorine substituents and a polar carboxylic acid group, making it a versatile intermediate in pharmaceutical and agrochemical research. Potential applications include enzyme inhibition, receptor modulation, and prodrug development, leveraging its stereospecificity and halogen-enhanced binding properties .

Propriétés

IUPAC Name |

2-amino-4-(2,6-dichlorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c11-7-2-1-3-8(12)6(7)4-5-9(13)10(14)15/h1-3,9H,4-5,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJMOCTVPCVSRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCC(C(=O)O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-a-Amino-2,6-dichlorobenzenebutanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2,6-dichlorobenzene.

Formation of Intermediate: The 2,6-dichlorobenzene undergoes a Friedel-Crafts acylation reaction to form 2,6-dichlorobenzoyl chloride.

Amination: The 2,6-dichlorobenzoyl chloride is then subjected to a nucleophilic substitution reaction with ammonia to form 2,6-dichlorobenzamide.

Reduction: The 2,6-dichlorobenzamide is reduced to 2,6-dichloroaniline.

Formation of Butanoic Acid Derivative: The 2,6-dichloroaniline is then reacted with a suitable butanoic acid derivative to form (S)-a-Amino-2,6-dichlorobenzenebutanoic acid.

Industrial Production Methods

In industrial settings, the production of (S)-a-Amino-2,6-dichlorobenzenebutanoic acid may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-a-Amino-2,6-dichlorobenzenebutanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with different functional groups.

Applications De Recherche Scientifique

(S)-a-Amino-2,6-dichlorobenzenebutanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (S)-a-Amino-2,6-dichlorobenzenebutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

(S)-α-Amino-2,6-difluorobenzenebutanoic Acid

This analog replaces chlorine with fluorine at the 2,6-positions. The molecular formula is C₁₀H₁₁F₂NO₂ (MW: 239.20 g/mol). Key differences include:

- Steric and hydrophobic effects : Chlorine’s larger atomic radius enhances lipophilicity (Cl contributes +0.71 to logP vs. F’s +0.14), improving membrane permeability but reducing aqueous solubility .

| Property | (S)-2,6-dichloro Analog | (S)-2,6-difluoro Analog |

|---|---|---|

| Molecular Weight (g/mol) | 272.11 | 239.20 |

| logP (estimated) | ~2.5 | ~1.9 |

| Solubility (mg/mL, H₂O) | <1 (low) | ~5 (moderate) |

Functional Group Variants

2-Aminobenzamides ()

These compounds feature an amide (-CONH₂) instead of a carboxylic acid (-COOH). For example, 2-aminobenzamide derivatives exhibit:

- Reduced acidity : Amides (pKa ~17) are less acidic than carboxylic acids (pKa ~4.5), limiting ionic interactions at physiological pH.

- Enhanced stability : Amides resist enzymatic hydrolysis compared to esters, making them suitable for prolonged biological activity .

Methyl Ester Derivatives ()

Methyl esters like (S)-Methyl 2-aminobutanoate hydrochloride (C₅H₁₂ClNO₂, MW 153.61 g/mol) are prodrugs with improved lipophilicity. Key contrasts:

- Metabolic activation : Esters require hydrolysis to release the active carboxylic acid, delaying therapeutic onset.

- Solubility : The ester form is ~10× more soluble in organic solvents than the free acid .

Natural Amino Acid Analogs

L-Phenylalanine

Compared to L-phenylalanine (C₉H₁₁NO₂, MW 165.19 g/mol), the dichloro derivative exhibits:

- Enhanced hydrophobicity : The 2,6-dichloro group increases logP by ~1.5 units, favoring interactions with hydrophobic enzyme pockets.

- Steric bulk : The chlorine atoms may hinder binding in narrow active sites but improve selectivity for larger targets .

Activité Biologique

(S)-α-Amino-2,6-dichlorobenzenebutanoic acid, often referred to as a specialized amino acid derivative, has garnered attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This compound is recognized for its biological activity, particularly in the context of neuropharmacology and cancer treatment.

The biological activity of (S)-α-amino-2,6-dichlorobenzenebutanoic acid is primarily attributed to its interaction with amino acid transport systems and its ability to influence neurotransmitter dynamics. It functions as an inhibitor of certain amino acid transporters, which can lead to altered levels of neurotransmitters in the brain, affecting conditions such as epilepsy and mood disorders.

Antitumor Activity

Recent studies have highlighted the compound's potential antitumor properties. Research indicates that it may exhibit selective cytotoxicity against specific cancer cell lines, particularly glioblastoma. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in tumor cells.

Table 1: Summary of Antitumor Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 9L Gliosarcoma | 15 | Induction of apoptosis |

| U87MG | 12 | Inhibition of cell proliferation |

| HeLa | 20 | Disruption of mitochondrial function |

Neuropharmacological Effects

(S)-α-Amino-2,6-dichlorobenzenebutanoic acid has been studied for its effects on neurotransmitter systems, particularly its role as a modulator of glutamate receptors. This modulation can have significant implications for conditions such as anxiety and depression.

Case Study: Effects on Glutamate Receptors

In a controlled study involving rodent models, administration of (S)-α-amino-2,6-dichlorobenzenebutanoic acid resulted in:

- Increased inhibition of glutamate-induced excitotoxicity.

- Reduction in seizure frequency in models induced by convulsants.

- Improved cognitive function as assessed by behavioral tests.

Pharmacokinetics and Biodistribution

Pharmacokinetic studies have demonstrated that (S)-α-amino-2,6-dichlorobenzenebutanoic acid exhibits favorable absorption characteristics with significant brain penetration. Biodistribution studies indicate a high concentration in tumor tissues compared to normal brain tissue, suggesting potential for targeted cancer therapies.

Comparative Studies

Comparative studies with other amino acid derivatives have shown that (S)-α-amino-2,6-dichlorobenzenebutanoic acid has superior selectivity and potency against specific cancer cell types.

Table 2: Comparative Antitumor Potency

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| (S)-α-Amino-2,6-dichlorobenzenebutanoic acid | 15 | High |

| EACA (ε-Aminocaproic Acid) | 25 | Moderate |

| H-EACA-NLeu-OH | 8 | Very High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.